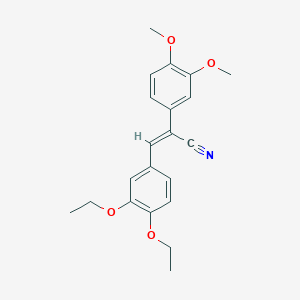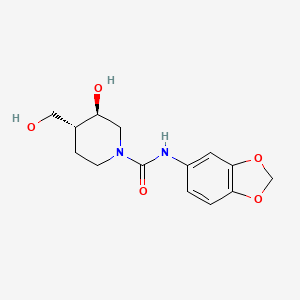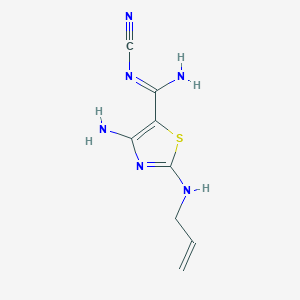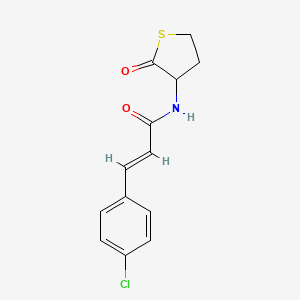
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a synthetic compound that belongs to the class of acrylonitrile derivatives. It is a yellow crystalline solid that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves its ability to undergo photochemical reactions upon exposure to light. The compound absorbs light in the UV-visible range and undergoes a series of reactions that lead to the formation of highly reactive species, such as singlet oxygen and free radicals. These reactive species can then react with biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile depend on its concentration, the duration of exposure, and the type of biological molecule it interacts with. The compound can induce oxidative stress, DNA damage, and cell death in cancer cells, making it a potential candidate for cancer treatment. It can also interfere with the function of enzymes and proteins, leading to changes in cellular metabolism and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its high sensitivity and selectivity for detecting biological molecules. It can be used in a wide range of experimental conditions and can provide real-time monitoring of biological processes. However, the compound has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze the data.
Orientations Futures
The future directions for research on 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile include exploring its potential applications in other fields, such as environmental monitoring and food safety. Additionally, further studies are needed to understand the molecular mechanisms underlying its biological effects and to develop more efficient and safer methods for its synthesis and use. Finally, the compound's potential as a drug candidate for cancer treatment and other diseases should be further investigated.
In conclusion, 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a unique compound with a wide range of scientific research applications. Its ability to detect and measure biological molecules and induce biochemical and physiological effects makes it a valuable tool for studying various biological processes. However, further research is needed to fully understand its potential and limitations, and to develop more efficient and safer methods for its use.
Méthodes De Synthèse
The synthesis of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 3,4-diethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with malononitrile in the presence of piperidine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been extensively used in scientific research as a fluorescent probe for detecting and measuring various biological molecules. It has been used to detect the presence of reactive oxygen species, metal ions, and other biomolecules in cells and tissues. Additionally, this compound has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
(Z)-3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-5-25-19-9-7-15(12-21(19)26-6-2)11-17(14-22)16-8-10-18(23-3)20(13-16)24-4/h7-13H,5-6H2,1-4H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMWNUOJNZPHN-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5499510.png)



![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)

![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5499561.png)
![5-isopropyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499566.png)

![2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5499593.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5499599.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5499607.png)
![2-amino-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-[2-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5499623.png)
![N-methyl-4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5499632.png)